Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]-1,4-diazepane-1-carboxylate
Description
Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]-1,4-diazepane-1-carboxylate is a heterocyclic compound featuring a seven-membered 1,4-diazepane ring substituted with a benzyl carbamate group and an oxetane ring fused to an ethoxy-oxoethyl moiety. The ethoxy-oxoethyl group contributes to ester functionality, which may influence reactivity and bioavailability.
Properties
Molecular Formula |
C20H28N2O5 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C20H28N2O5/c1-2-26-18(23)13-20(15-25-16-20)22-10-6-9-21(11-12-22)19(24)27-14-17-7-4-3-5-8-17/h3-5,7-8H,2,6,9-16H2,1H3 |
InChI Key |
YCGLFHPWQBYHLO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(COC1)N2CCCN(CC2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]-1,4-diazepane-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction involving an appropriate diol and a halogenating agent.
Introduction of the Diazepane Ring: The diazepane ring is introduced through a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.
Esterification: The final step involves the esterification of the intermediate compound with benzyl chloroformate to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of reactions, would apply.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]-1,4-diazepane-1-carboxylate has several scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Table 1: Structural Comparison of Similar Compounds
Ring Size and Flexibility
The target compound’s 1,4-diazepane ring (seven-membered) offers greater conformational flexibility compared to six-membered piperidine analogs (e.g., CAS 154548-45-5). This flexibility may enhance binding to larger protein pockets in drug-target interactions.
Functional Group Impact
- Oxetane Moiety : Unique to the target compound, the oxetane ring improves metabolic stability by resisting oxidative degradation, a feature absent in piperidine/azepane analogs .
- Ethoxy-oxoethyl Group : Shared with CAS 167414-75-7, this ester group facilitates hydrolysis under physiological conditions, enabling prodrug activation.
Biological Activity
Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]-1,4-diazepane-1-carboxylate is a synthetic organic compound notable for its complex molecular structure and potential biological activity. This compound belongs to the diazepane derivative family and features a unique combination of functional groups, including a benzyl group, an oxetane ring, and an ethoxy group. These structural components suggest diverse applications in pharmacology and biochemistry.
Molecular Structure
- Molecular Formula : C19H26N2O5
- Molecular Weight : Approximately 376.4 g/mol
- CAS Number : [Not provided in search results]
Structural Features
| Feature | Description |
|---|---|
| Benzyl Group | Aromatic hydrocarbon |
| Oxetane Ring | Four-membered cyclic ether |
| Diazepane Structure | Seven-membered heterocyclic compound |
| Ethoxy Group | Contributes to reactivity |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in enzyme interactions and metabolic pathways. The compound's unique structure may lead to various therapeutic effects.
Enzyme Interactions
Studies have shown that this compound interacts with specific enzymes, which can influence metabolic pathways. The presence of the ethoxy and keto groups enhances its potential reactivity, making it a valuable tool in biochemical assays aimed at studying these interactions.
Pharmacological Potential
The structural components of benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]-1,4-diazepane suggest potential applications in drug development targeting specific biological pathways. Its unique combination of functional groups may impart distinct reactivity and biological properties compared to other diazepane derivatives.
Comparative Analysis with Similar Compounds
A comparison with other diazepane derivatives highlights the unique aspects of benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]-1,4-diazepane:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Diazepam | Benzodiazepine structure | Primarily used as an anxiolytic |
| 1,4-Diazepan | Basic diazepane structure | Lacks additional functional groups |
| Benzyl 4-(3-hydroxypropyl)-1,4-diazepan | Hydroxypropyl instead of oxetane | Different functional properties |
The oxetane moiety and ethoxy group in benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-y]-1,4-diazepane distinguish it from these compounds, potentially leading to unique pharmacological effects.
In Vitro Studies
In vitro studies have demonstrated that compounds similar to benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-y]-1,4-diazepane can exhibit positive inotropic effects. For example, a related compound showed a significant increase in stroke volume compared to standard drugs like milrinone . These findings suggest that benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-y]-1,4-diazepane may also possess similar cardiac effects.
Ongoing Research
Ongoing investigations focus on understanding how this compound interacts with various biological systems. Researchers are exploring its potential therapeutic effects and mechanisms of action through detailed biochemical assays.
Q & A
Q. Key Considerations :
- Purification via flash chromatography or HPLC.
- Monitor reaction progress using TLC or LC-MS.
How to characterize this compound using spectroscopic and computational methods?
Basic Research Question
Methodological Answer:
- NMR Spectroscopy : Analyze H and C NMR to confirm the diazepane backbone, oxetane ring, and ester groups. Compare shifts with analogs like PB07564 .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H] for CHNO: 399.19).
- Computational Tools : Use PubChem-derived InChI keys and computed stereochemical descriptors for structural validation .
Q. Experimental Design :
Synthesize 5–10 analogs with systematic substituent variations.
Test in vitro binding assays (e.g., kinase inhibition) and compare IC values.
What are the stability profiles under varying pH and temperature conditions?
Advanced Research Question
Methodological Answer:
Q. Degradation Pathways :
- Primary : Cleavage of the ethoxy-oxoethyl ester to carboxylic acid.
- Secondary : Oxetane ring opening under prolonged acidic exposure.
Which analytical methods are suitable for quantifying this compound in biological matrices?
Advanced Research Question
Methodological Answer:
- Sample Preparation : Use solid-phase extraction (SPE) with C18 columns to isolate the compound from plasma or tissue homogenates.
- Quantification :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
